2,4-Dinitrobenzenesulfonyl chloride

Electrochemistry Reaction Mechanism Substituent Effects

2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl) is a highly electrophilic sulfonyl chloride reagent distinguished by dual nitro groups at the 2- and 4-positions, enabling orthogonal deprotection strategies unattainable with mono-nitro or non-nitro analogs. Its unique electronic structure ensures predictable electrochemical reduction without autocatalytic byproduct formation, while DNBS-protected intermediates exhibit superior solid-state properties—higher melting points, ease of recrystallization, and reduced oil formation—directly lowering purification costs at scale. For synthetic routes requiring mild thiol-mediated deprotection in the presence of other sulfonamide protecting groups, or for achieving 2-position-selective heteroaromatic functionalization, DNBS-Cl is the evidence-based, non-substitutable choice.

Molecular Formula C6H3ClN2O6S
Molecular Weight 266.62 g/mol
CAS No. 1656-44-6
Cat. No. B156149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrobenzenesulfonyl chloride
CAS1656-44-6
Molecular FormulaC6H3ClN2O6S
Molecular Weight266.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl
InChIInChI=1S/C6H3ClN2O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H
InChIKeySSFSNKZUKDBPIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitrobenzenesulfonyl Chloride (DNBS-Cl, CAS 1656-44-6): Procurement-Relevant Overview


2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl, CAS 1656-44-6) is a highly electrophilic aromatic sulfonyl chloride reagent distinguished by the presence of two strongly electron-withdrawing nitro groups at the 2- and 4-positions of the benzene ring [1]. This substitution pattern imparts unique reactivity and physicochemical properties compared to mono-nitro, non-nitro, and other sulfonyl chloride analogs, making it a specialized tool for amine protection, derivatization, and regioselective transformations in organic synthesis .

Why 2,4-Dinitrobenzenesulfonyl Chloride Cannot Be Simply Substituted by Other Sulfonyl Chlorides


Generic substitution of 2,4-dinitrobenzenesulfonyl chloride with other common sulfonyl chlorides, such as tosyl, nosyl (2-nitro), or besyl chloride, is not scientifically valid due to fundamental differences in electronic structure, reaction mechanisms, and downstream processability. The unique ortho/para dinitro substitution dramatically alters the electrophilicity of the sulfonyl center, shifting electrochemical reduction pathways [1] and enabling orthogonal deprotection strategies that are unattainable with mono-nitro analogs [2]. Furthermore, derivatives of DNBS-Cl exhibit distinct solid-state properties, such as higher melting points and improved crystallinity, which are critical for industrial-scale isolation, purification, and logistics, as highlighted in patent literature [3]. These quantifiable and mechanistic differentiators preclude simple interchange and underscore the need for evidence-based reagent selection.

Quantitative Differentiation Guide for 2,4-Dinitrobenzenesulfonyl Chloride (DNBS-Cl)


DNBS-Cl Exhibits a Distinct Concerted Electrochemical Reduction Mechanism vs. Stepwise for 3-Nitro Analog

In a direct comparative electrochemical study, 2,4-dinitrobenzenesulfonyl chloride follows a concerted 'sticky' dissociative mechanism upon reduction, where electron transfer and S–Cl bond cleavage occur simultaneously. In contrast, 3-nitrobenzenesulfonyl chloride undergoes a stepwise mechanism involving a radical anion intermediate [1]. Furthermore, unlike 3-nitro and 4-nitro analogs, the ortho-nitro group in DNBS-Cl provides steric hindrance that prevents the formation of autocatalytic diaryl disulfone byproducts, leading to a cleaner reduction profile [1].

Electrochemistry Reaction Mechanism Substituent Effects

DNBS Group Enables Orthogonal Deprotection in the Presence of 2-Nosyl Group, a Capability Absent in Mono-Nitro Analogs

The 2,4-dinitrobenzenesulfonyl (DNBS) group can be selectively removed in the presence of a 2-nitrobenzenesulfonyl (2-nosyl) group. This orthogonal deprotection is not achievable when using only 2-nosyl or 4-nosyl protecting groups. A study demonstrated that the DNBS group is effectively removed using thiol alone (HSCH₂CH₂OH or PhSH), while the 2-nosyl group remains intact under these conditions [1].

Protecting Groups Amine Synthesis Orthogonal Chemistry

DNBS-Protected Diaza-Bridged Compounds Offer Superior Physical Properties for Handling and Logistics

A patent directly comparing 2,4-dinitrobenzenesulfonyl (DNBS) protected diaza-bridged compounds with their 2-nitrobenzenesulfonyl and 4-nitrobenzenesulfonyl analogs found that the DNBS derivative possesses a higher melting point, is easier to recrystallize into a solid, and is less prone to forming oils at elevated temperatures. These characteristics make it significantly more suitable for long-distance transportation and long-term storage [1].

Process Chemistry Solid-State Properties Logistics

DNBS-Cl is a Critical Additive for Regioselective Trifluoromethylthiolation, a Role Other Common Sulfonyl Chlorides Do Not Fulfill

In the 2-position-selective trifluoromethylthiolation of six-membered heteroaromatic compounds, the presence of 2,4-dinitrobenzenesulfonyl chloride (DNBS-Cl) as an additive was identified as the key factor enabling successful regioselective transformation [1]. The study demonstrates that this transformation, which is compatible with gram-scale reactions and a variety of functional groups, relies on the unique electrophilic properties of DNBS-Cl. Alternative sulfonyl chlorides or the absence of an additive did not provide the required regioselectivity.

Regioselective Synthesis Catalysis Heterocyclic Chemistry

Optimal Application Scenarios for 2,4-Dinitrobenzenesulfonyl Chloride Based on Verified Evidence


Synthesis of Complex Diamines and Polyamines Requiring Orthogonal Protection

When a synthetic route requires the sequential and selective deprotection of multiple amine groups, the use of 2,4-dinitrobenzenesulfonyl chloride is strongly indicated. Its ability to form a protecting group that can be removed under mild thiol conditions while leaving a 2-nosyl group intact provides a level of synthetic control not available with other common sulfonyl chlorides [1]. This scenario is directly supported by the work of Fukuyama et al. and Nihei et al., making DNBS-Cl the reagent of choice for building molecular complexity in pharmaceutical intermediates.

Electrochemical or Reductive Transformations Requiring a Clean, Predictable Profile

For projects involving the electrochemical analysis or reductive cleavage of sulfonamide protecting groups, DNBS-Cl offers a distinct advantage. Comparative electrochemical studies confirm that its reduction follows a concerted mechanism and, crucially, avoids the formation of autocatalytic diaryl disulfone byproducts due to steric hindrance from the ortho-nitro group [2]. This predictable behavior minimizes side reactions and simplifies product purification compared to using 3- or 4-nitrobenzenesulfonyl chlorides.

Late-Stage Regioselective Functionalization of Heteroaromatic Scaffolds

In medicinal chemistry and process development, the ability to selectively functionalize a specific position on a heteroaromatic core is invaluable. DNBS-Cl has been proven to be a critical additive for achieving 2-position-selective trifluoromethylthiolation, a transformation with good functional group tolerance and scalability [3]. Its use in this context is irreplaceable by other sulfonyl chlorides, making it an essential procurement item for laboratories engaged in late-stage diversification of drug candidates.

Large-Scale Synthesis and Logistics of Sulfonamide Intermediates

When scaling up a process that generates sulfonamide intermediates, the physical properties of those intermediates become paramount. Patent evidence shows that DNBS-protected diaza-bridged compounds exhibit superior solid-state properties—higher melting points, ease of recrystallization, and reduced oil formation—compared to their 2-nosyl and 4-nosyl counterparts [4]. For procurement managers and process chemists, this translates directly to lower purification costs, simpler handling, and greater stability during transportation and storage.

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